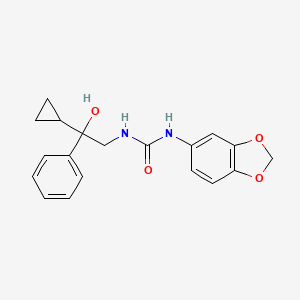
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide, also known as CCPA, is an important synthetic intermediate for the synthesis of various drugs and compounds. It is a versatile chemical compound that is used in a wide range of scientific research applications. CCPA is a relatively simple compound to synthesize and is relatively inexpensive to purchase. It has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments. In
科学的研究の応用
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide has a wide range of scientific research applications, including drug synthesis, pharmacological research, and medical device development. It is used as an intermediate in the synthesis of various drugs, such as anti-inflammatory drugs and anti-cancer drugs. It is also used to study the pharmacological effects of various compounds, such as the effects of various drugs on the human body. Additionally, it is used in the development of medical devices, such as catheters and stents.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide is not fully understood. However, it is believed to interact with various receptors in the body, such as the cannabinoid receptors, to produce its various effects. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide has a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. Additionally, it has been shown to have an effect on the central nervous system, as it has been shown to produce sedative and anxiolytic effects. It has also been shown to possess anti-convulsant and anti-emetic properties.
実験室実験の利点と制限
The use of 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide in laboratory experiments has a number of advantages. It is relatively simple to synthesize, and it is relatively inexpensive to purchase. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not fully understood, and it is not known how it interacts with various receptors in the body. Additionally, it has not been extensively studied in humans, so its effects in humans are not fully known.
将来の方向性
The potential future directions for 2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide are numerous. For example, further research could be conducted to better understand its mechanism of action and how it interacts with various receptors in the body. Additionally, further research could be conducted to better understand its effects in humans. Additionally, further research could be conducted to explore its potential applications in drug synthesis and medical device development. Finally, further research could be conducted to explore its potential as a therapeutic agent for various diseases and disorders.
合成法
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide can be synthesized using a variety of methods. The most common method involves the reaction of 4-chlorophenol with 2-cyclopropyl-2-hydroxy-2-phenylethyl acetate in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction produces a white solid product that is soluble in organic solvents.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c20-16-8-10-17(11-9-16)24-12-18(22)21-13-19(23,15-6-7-15)14-4-2-1-3-5-14/h1-5,8-11,15,23H,6-7,12-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGNOUIJCBZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)COC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503594.png)
![ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B6503598.png)
![N-{4-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503603.png)
![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)

![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)

![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)